

Spectroscopic Characterization of N,N-Dimethyl-1,3-propanediamine (Dmapa): A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Dmapa*

Cat. No.: *B1212120*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic characterization of N,N-Dimethyl-1,3-propanediamine (**Dmapa**), a versatile diamine intermediate used in the synthesis of various compounds, including surfactants and pharmaceuticals. This document details the expected spectroscopic data from Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS), along with comprehensive experimental protocols for acquiring this data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of **Dmapa** by providing information about the chemical environment of its hydrogen (^1H) and carbon (^{13}C) atoms.

^1H NMR Spectroscopy

The ^1H NMR spectrum of **Dmapa** is characterized by distinct signals corresponding to the different types of protons in the molecule. The integration of these signals confirms the number of protons in each environment.

Table 1: ^1H NMR Spectroscopic Data for **Dmapa**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~2.7	Triplet	2H	-CH ₂ - (adjacent to NH ₂)
~2.2	Triplet	2H	-CH ₂ - (adjacent to N(CH ₃) ₂)
~2.1	Singlet	6H	-N(CH ₃) ₂
~1.6	Quintet	2H	-CH ₂ - (central methylene)
~1.2	Singlet (broad)	2H	-NH ₂

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the **Dmapa** molecule.

Table 2: ¹³C NMR Spectroscopic Data for **Dmapa**

Chemical Shift (δ) ppm	Assignment
~58	-CH ₂ - (adjacent to N(CH ₃) ₂)
~45	-N(CH ₃) ₂
~40	-CH ₂ - (adjacent to NH ₂)
~30	-CH ₂ - (central methylene)

Note: Chemical shifts can vary slightly depending on the solvent.

Experimental Protocol for NMR Spectroscopy

A general protocol for acquiring ¹H and ¹³C NMR spectra of **Dmapa** is outlined below.



[Click to download full resolution via product page](#)

NMR Experimental Workflow

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy identifies the functional groups present in **Dmapa** by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of the bonds.

FTIR Spectral Data

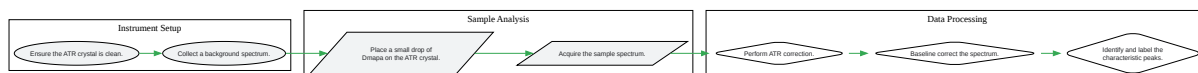
The IR spectrum of **Dmapa** shows characteristic absorption bands for N-H and C-H stretching and bending vibrations.

Table 3: FTIR Spectroscopic Data for **Dmapa**

Wavenumber (cm ⁻¹)	Vibrational Mode	Functional Group
3350 - 3250	N-H stretch (asymmetric and symmetric)	Primary amine (-NH ₂)
2950 - 2800	C-H stretch	Aliphatic C-H
1650 - 1580	N-H bend (scissoring)	Primary amine (-NH ₂)
1470 - 1430	C-H bend	Methylene (-CH ₂ -) and Methyl (-CH ₃)
1270 - 1020	C-N stretch	Aliphatic amine

Experimental Protocol for FTIR Spectroscopy

The following protocol is for acquiring an FTIR spectrum of liquid **Dmapa** using an Attenuated Total Reflectance (ATR) accessory.



[Click to download full resolution via product page](#)

ATR-FTIR Experimental Workflow

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of **Dmapa**, which aids in its identification and structural confirmation. Electron ionization (EI) is a common method for analyzing volatile compounds like **Dmapa**.

Mass Spectrum Fragmentation Analysis

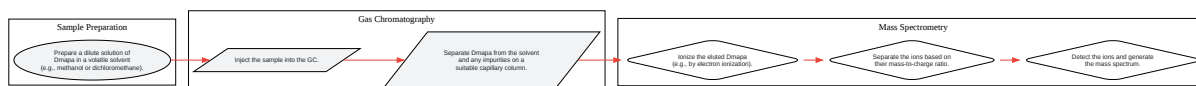
The mass spectrum of **Dmapa** shows a molecular ion peak ($[M]^+$) and several characteristic fragment ions. The base peak is the most intense peak in the spectrum.

Table 4: Mass Spectrometry Data for **Dmapa**

m/z	Relative Intensity (%)	Proposed Fragment
102	~5	$[C_5H_{14}N_2]^+$ (Molecular Ion)
58	100	$[C_3H_8N]^+$ (Base Peak)
44	~80	$[C_2H_6N]^+$
42	~30	$[C_2H_4N]^+$

Experimental Protocol for GC-MS

Gas chromatography coupled with mass spectrometry (GC-MS) is a suitable method for the analysis of volatile amines like **Dmapa**.



[Click to download full resolution via product page](#)

GC-MS Experimental Workflow

UV-Vis Spectroscopy

Direct UV-Vis spectroscopic data for **Dmapa** is not readily available in the literature. Aliphatic amines, such as **Dmapa**, do not possess chromophores that absorb significantly in the standard UV-Vis range (200-800 nm). Therefore, UV-Vis spectroscopy is not a primary technique for the characterization of **Dmapa** itself. However, it can be a useful technique for analyzing derivatives of **Dmapa** that contain chromophoric groups.

- To cite this document: BenchChem. [Spectroscopic Characterization of N,N-Dimethyl-1,3-propanediamine (Dmapa): A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1212120#spectroscopic-characterization-of-dmapa>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com